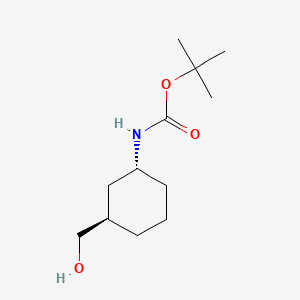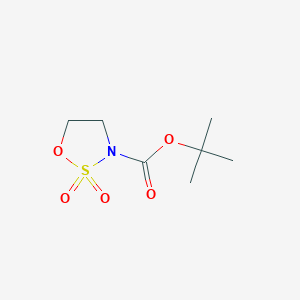![molecular formula C11H13F3N2O B1323412 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol CAS No. 832715-03-4](/img/structure/B1323412.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Vue d'ensemble
Description
The compound "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol" is a chemical species that belongs to a class of compounds characterized by the presence of a piperidin-4-ol moiety and a pyridinyl group with a trifluoromethyl substituent. This structure suggests potential for various chemical reactions and interactions due to the presence of both electron-withdrawing and electron-donating groups, which can influence its reactivity and binding properties.
Synthesis Analysis
The synthesis of related N-substituted pyridin-imines, which share a similar trifluoromethyl-pyridinyl core, has been reported using a simple and efficient method. These compounds were synthesized from reactions involving trifluorobut-2-enenitrile derivatives and primary amines, yielding products in moderate to high yields . Although the exact synthesis of "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol" is not detailed, the methodologies applied to similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol" has been studied using various spectroscopic techniques and theoretical calculations. For instance, the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, which are structurally similar, have been analyzed, highlighting the importance of intramolecular hydrogen bonding in determining the conformational behavior . This suggests that "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol" may also exhibit specific conformational characteristics influenced by intramolecular interactions.
Chemical Reactions Analysis
The reactivity of the piperidin-4-ol moiety in related compounds has been explored in various chemical transformations. For example, piperidin-4-ols have been reacted with phenylhydrazine to yield pyrazoles and their derivatives, indicating the potential for cyclization reactions involving the nitrogen atom of the piperidine ring . Additionally, the presence of the trifluoromethyl group could enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been investigated using spectroscopic and quantum mechanical studies. For instance, the spectroscopic properties of a piperidinylmethyl pyrrolidine carboxylic acid were examined, providing insights into the electronic structure and intermolecular interactions . These studies can be indicative of the properties of "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol," such as its dipole moment, polarizability, and potential for forming specific non-covalent interactions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol is utilized in the synthesis of various compounds. For example, it serves as a building block in the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating its versatility in organic synthesis (Khlebnikov et al., 2018).
- In a study of anticonvulsant drugs, the crystal structures of compounds including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol were analyzed. This research highlights the compound's relevance in the structural and electronic properties of pharmaceuticals (Georges et al., 1989).
Pharmaceutical Research
- Research on glycine transporter 1 inhibitors identified compounds structurally related to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol, indicating its potential relevance in the development of central nervous system drugs (Yamamoto et al., 2016).
Material Science and OLED Applications
- The compound has been used in the development of new classes of heteroleptic Ir(III) metal complexes, which are significant for applications in organic light-emitting diodes (OLEDs). This demonstrates its application in advanced material sciences (Chang et al., 2013).
Conformational and Computational Studies
- Computational studies have been conducted on thiadiazol-pyrrolidin-2-ol bearing species, closely related to 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol, to understand intramolecular hydrogen bonding and conformational properties. This kind of research is crucial in predicting the behavior of such compounds in various applications (Laurella & Erben, 2016).
Corrosion Inhibition Studies
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, showcasing the utility of these compounds in industrial applications (Kaya et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYRTOUIFQCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619651 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
CAS RN |
832715-03-4 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)





